molecular formula C14H12N4O3S2 B11588215 2-[(2-hydroxyethyl)amino]-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-[(2-hydroxyethyl)amino]-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11588215
M. Wt: 348.4 g/mol
InChI Key: SASPQZOPPDHJTQ-CLFYSBASSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5Z)-5-({2-[(2-HYDROXYETHYL)AMINO]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that combines a pyrido[1,2-a]pyrimidine core with a thiazolidinone moiety, making it an interesting subject for research in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({2-[(2-HYDROXYETHYL)AMINO]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The starting materials often include pyrido[1,2-a]pyrimidine derivatives and thiazolidinone precursors. The key steps may involve:

    Condensation Reactions: Combining the pyrido[1,2-a]pyrimidine core with the thiazolidinone moiety under acidic or basic conditions.

    Oxidation and Reduction: Adjusting the oxidation state of specific functional groups to achieve the desired structure.

    Purification: Using techniques such as recrystallization or chromatography to isolate the pure compound.

Industrial Production Methods

For large-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve:

    Catalysis: Employing catalysts to enhance reaction rates and selectivity.

    Continuous Flow Chemistry: Using continuous flow reactors to maintain consistent reaction conditions and improve scalability.

    Green Chemistry Approaches: Minimizing the use of hazardous reagents and solvents to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({2-[(2-HYDROXYETHYL)AMINO]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or alter its reactivity.

    Reduction: Reduction reactions can modify the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace specific functional groups with others.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

(5Z)-5-({2-[(2-HYDROXYETHYL)AMINO]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its interactions with biological macromolecules.

    Medicine: Exploring its potential as a therapeutic agent for various diseases.

    Industry: Utilizing its unique properties in materials science and nanotechnology.

Mechanism of Action

The mechanism by which (5Z)-5-({2-[(2-HYDROXYETHYL)AMINO]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-({2-[(2-HYDROXYETHYL)AMINO]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: stands out due to its unique combination of a pyrido[1,2-a]pyrimidine core and a thiazolidinone moiety

Properties

Molecular Formula

C14H12N4O3S2

Molecular Weight

348.4 g/mol

IUPAC Name

(5Z)-5-[[2-(2-hydroxyethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C14H12N4O3S2/c19-6-4-15-11-8(7-9-12(20)17-14(22)23-9)13(21)18-5-2-1-3-10(18)16-11/h1-3,5,7,15,19H,4,6H2,(H,17,20,22)/b9-7-

InChI Key

SASPQZOPPDHJTQ-CLFYSBASSA-N

Isomeric SMILES

C1=CC2=NC(=C(C(=O)N2C=C1)/C=C\3/C(=O)NC(=S)S3)NCCO

Canonical SMILES

C1=CC2=NC(=C(C(=O)N2C=C1)C=C3C(=O)NC(=S)S3)NCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.